molecular formula C12H17NO B14844366 2-Cyclopropoxy-6-isopropylaniline

2-Cyclopropoxy-6-isopropylaniline

Cat. No.: B14844366
M. Wt: 191.27 g/mol
InChI Key: LQWJUEZCWPPZAI-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-6-isopropylaniline is an aniline derivative featuring a cyclopropoxy group (–O–C3H5) at the 2-position and an isopropyl group (–CH(CH3)2) at the 6-position of the benzene ring. This compound combines the aromatic amine functionality with sterically demanding and electronically distinct substituents. The cyclopropoxy group introduces a strained three-membered ring, which may influence reactivity and stability, while the isopropyl group contributes steric bulk. Such structural attributes make it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-cyclopropyloxy-6-propan-2-ylaniline

InChI

InChI=1S/C12H17NO/c1-8(2)10-4-3-5-11(12(10)13)14-9-6-7-9/h3-5,8-9H,6-7,13H2,1-2H3

InChI Key

LQWJUEZCWPPZAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC2CC2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-CYCLOPROPOXY-6-(PROPAN-2-YL)ANILINE typically involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Attachment of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where an isopropyl halide reacts with the benzene ring in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of 2-CYCLOPROPOXY-6-(PROPAN-2-YL)ANILINE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group is oxidized to form nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the nitro group back to the amino group or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like hydroxide or amines are used under various conditions.

Major Products:

    Oxidation: Nitro and nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-CYCLOPROPOXY-6-(PROPAN-2-YL)ANILINE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-CYCLOPROPOXY-6-(PROPAN-2-YL)ANILINE involves its interaction with molecular targets such as enzymes and receptors. The cyclopropoxy group imparts rigidity to the molecule, which can influence its binding affinity and specificity. The isopropyl group can enhance lipophilicity, facilitating its passage through biological membranes. The amino group can form hydrogen bonds and ionic interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-cyclopropoxy-6-isopropylaniline, the following structurally related aniline derivatives are analyzed:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents (Position) Average Mass (g/mol) CAS RN Key Features
This compound* C12H17NO –O–C3H5 (2), –CH(CH3)2 (6) ~191.27 (calculated) N/A Ether linkage, strained cyclopropane
2-Isopropyl-6-propylaniline C12H19N –CH(CH3)2 (2), –CH2CH2CH3 (6) 177.291 368891-63-8 Alkyl substituents, no oxygen
2-Cyclopropyl-6-methylaniline C10H13N –C3H5 (2), –CH3 (6) 147.22 2006948-49-6 Cyclopropyl directly bonded, smaller substituents
2-Methyl-6-isopropylaniline C10H15N –CH3 (2), –CH(CH3)2 (6) 149.23 5266-85-3 Methyl and isopropyl groups, no ether

Key Research Findings and Implications

Substituent Effects on Reactivity :

  • The cyclopropoxy group in this compound introduces an ether oxygen, enhancing polarity compared to alkyl-substituted analogs like 2-isopropyl-6-propylaniline . This may improve solubility in polar solvents or alter nucleophilic aromatic substitution kinetics.
  • The strained cyclopropane ring could increase susceptibility to ring-opening reactions under acidic or thermal conditions, a behavior observed in cyclopropane-containing analogs .

Similar steric effects are documented in 2-methyl-6-isopropylaniline, where the bulky substituent reduces reactivity at the para position . Cyclopropyl groups (as in 2-cyclopropyl-6-methylaniline ) exhibit unique electronic effects due to their sp²-hybridized carbons, which may differ from the cyclopropoxy group’s electron-withdrawing nature via the oxygen atom.

Thermal and Chemical Stability :

  • Ether linkages (e.g., cyclopropoxy) generally confer lower thermal stability compared to alkyl groups. For example, 2-cyclopropyl-6-methylaniline lacks an oxygen atom and is likely more stable at elevated temperatures than the target compound.
  • The trifluoromethyl group in analogs like 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)aniline highlights how electron-withdrawing groups can further modulate stability and reactivity.

Synthetic Accessibility :

  • Synthesis of this compound would likely require selective etherification strategies, such as Williamson ether synthesis, which are more complex than alkylation routes used for 2-isopropyl-6-propylaniline .

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